Cas no 2680827-55-6 (benzyl N-(3-ethenylcyclobutyl)carbamate)

benzyl N-(3-ethenylcyclobutyl)carbamate 化学的及び物理的性質
名前と識別子
-
- 2680827-55-6
- EN300-28275630
- benzyl N-(3-ethenylcyclobutyl)carbamate
-
- インチ: 1S/C14H17NO2/c1-2-11-8-13(9-11)15-14(16)17-10-12-6-4-3-5-7-12/h2-7,11,13H,1,8-10H2,(H,15,16)
- InChIKey: IQWYDTAWRVGQHH-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(NC1CC(C=C)C1)=O
計算された属性
- せいみつぶんしりょう: 231.125928785g/mol
- どういたいしつりょう: 231.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
benzyl N-(3-ethenylcyclobutyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28275630-0.05g |
benzyl N-(3-ethenylcyclobutyl)carbamate |
2680827-55-6 | 95.0% | 0.05g |
$827.0 | 2025-03-19 | |
Enamine | EN300-28275630-10.0g |
benzyl N-(3-ethenylcyclobutyl)carbamate |
2680827-55-6 | 95.0% | 10.0g |
$4236.0 | 2025-03-19 | |
Enamine | EN300-28275630-0.1g |
benzyl N-(3-ethenylcyclobutyl)carbamate |
2680827-55-6 | 95.0% | 0.1g |
$867.0 | 2025-03-19 | |
Enamine | EN300-28275630-0.5g |
benzyl N-(3-ethenylcyclobutyl)carbamate |
2680827-55-6 | 95.0% | 0.5g |
$946.0 | 2025-03-19 | |
Enamine | EN300-28275630-1.0g |
benzyl N-(3-ethenylcyclobutyl)carbamate |
2680827-55-6 | 95.0% | 1.0g |
$986.0 | 2025-03-19 | |
Enamine | EN300-28275630-0.25g |
benzyl N-(3-ethenylcyclobutyl)carbamate |
2680827-55-6 | 95.0% | 0.25g |
$906.0 | 2025-03-19 | |
Enamine | EN300-28275630-2.5g |
benzyl N-(3-ethenylcyclobutyl)carbamate |
2680827-55-6 | 95.0% | 2.5g |
$1931.0 | 2025-03-19 | |
Enamine | EN300-28275630-5.0g |
benzyl N-(3-ethenylcyclobutyl)carbamate |
2680827-55-6 | 95.0% | 5.0g |
$2858.0 | 2025-03-19 |
benzyl N-(3-ethenylcyclobutyl)carbamate 関連文献
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
benzyl N-(3-ethenylcyclobutyl)carbamateに関する追加情報
Benzyl N-(3-Ethenylcyclobutyl)Carbamate: A Comprehensive Overview
Benzyl N-(3-Ethenylcyclobutyl)Carbamate (CAS No. 2680827-55-6) is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure and properties, has been the subject of extensive research in recent years, particularly in the context of its potential applications in drug delivery systems and advanced materials synthesis.
The molecular structure of benzyl N-(3-ethenylcyclobutyl)carbamate is characterized by a cyclobutane ring substituted with an ethenyl group and a carbamate moiety. This combination of functional groups imparts the compound with versatile reactivity and physical properties. Recent studies have highlighted its ability to participate in various chemical transformations, making it a valuable building block in organic synthesis.
The synthesis of benzyl N-(3-ethenylcyclobutyl)carbamate typically involves multi-step processes, including cycloaddition reactions and subsequent functionalization steps. Researchers have explored various methodologies to optimize the yield and purity of this compound, leveraging both traditional organic chemistry techniques and modern catalytic systems.
In terms of physical properties, benzyl N-(3-ethenylcyclobutyl)carbamate exhibits notable thermal stability and solubility characteristics, which are critical for its application in high-performance materials. Recent advancements in computational chemistry have allowed for precise modeling of its molecular interactions, providing deeper insights into its behavior under different conditions.
The application of benzyl N-(3-ethenylcyclobutyl)carbamate extends across multiple domains, including pharmaceuticals, agrochemicals, and specialty chemicals. Its role as an intermediate in the synthesis of bioactive compounds has been particularly noteworthy, with studies demonstrating its potential in modulating enzyme activity and cellular signaling pathways.
Furthermore, the environmental impact of benzyl N-(3-ethenylcyclobutyl)carbamate has been a focal point of recent research efforts. Scientists are investigating its biodegradability and ecological fate to ensure sustainable practices in its production and use.
Looking ahead, the continued exploration of benzyl N-(3-ethenylcyclobutyl)carbamate is expected to unlock new opportunities in materials science and drug discovery. Its unique combination of structural features positions it as a promising candidate for developing next-generation materials with tailored properties.
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